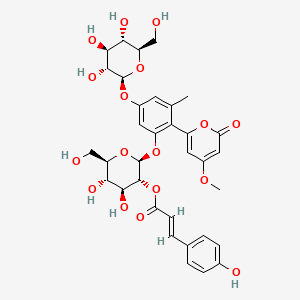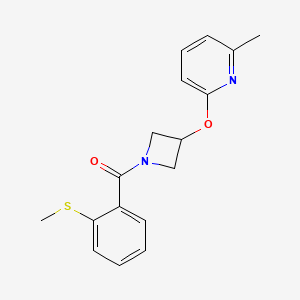
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic compound that features a combination of azetidine, pyridine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Group: The 6-methylpyridin-2-yl group can be introduced via nucleophilic substitution reactions.
Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be attached through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The pyridine and phenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in research to study enzyme interactions and receptor binding.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of novel polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, the azetidine ring may interact with enzyme active sites, while the pyridine and phenyl groups can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)amine: Contains an amine group instead of a methanone.
Uniqueness
The uniqueness of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H18N2O2S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C17H18N2O2S/c1-12-6-5-9-16(18-12)21-13-10-19(11-13)17(20)14-7-3-4-8-15(14)22-2/h3-9,13H,10-11H2,1-2H3 |
Clave InChI |
USXUHUZIWYSREP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C3=CC=CC=C3SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




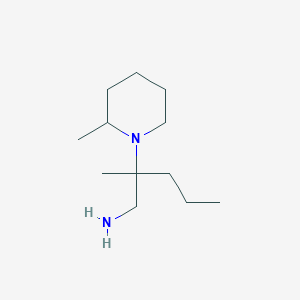
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
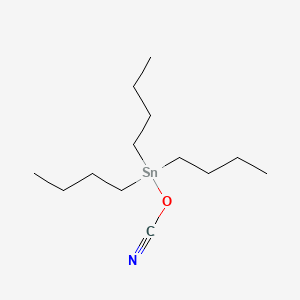
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
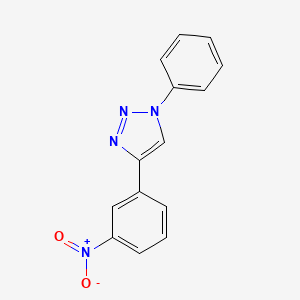
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

